CK2 Inhibitory Potency: Sub-Nanomolar IC₅₀ Distinguishes CX-5011 from Early-Generation Inhibitors
CX-5011 inhibits native rat liver CK2 with an IC₅₀ of 0.175 nM (pIC₅₀ 9.0), a potency that is approximately three orders of magnitude greater than that of the classical CK2 inhibitor TBB [1][2]. This sub-nanomolar potency enables effective CK2 inhibition at concentrations that minimize off-target kinase engagement.
| Evidence Dimension | CK2 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.175 nM (native rat CK2); 2.3 nM (recombinant human CK2 holoenzyme) |
| Comparator Or Baseline | TBB: 150 nM (rat liver CK2) to 1.6 µM (human recombinant CK2) |
| Quantified Difference | CX-5011 is ~857- to >9,000-fold more potent than TBB depending on assay context |
| Conditions | Native CK2 isolated from rat liver; recombinant human CK2 holoenzyme with wild-type α subunits |
Why This Matters
Sub-nanomolar potency permits robust CK2 suppression at low compound concentrations, reducing the risk of confounding off-target effects that plague micromolar-range inhibitors like TBB.
- [1] GlpBio. CX-5011 (sodium salt) Product Page. IC₅₀ = 0.175 nM for native CK2. https://www.glpbio.com/cx-5011-sodium-salt.html View Source
- [2] IUPHAR/BPS Guide to Pharmacology. CX-5011 Ligand Page (ID: 9373). pIC₅₀ 9.0 (IC₅₀ 9.7×10⁻¹⁰ M) for native rat CK2; pIC₅₀ 8.64 (IC₅₀ 2.3 nM) for recombinant human CK2 holoenzyme. https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=9373&tab=biology View Source
